molecular formula C12H21N3O2 B11873671 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde

4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde

Cat. No.: B11873671
M. Wt: 239.31 g/mol
InChI Key: HKUKTRQMVSQBDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde typically involves the reaction of azepane derivatives with piperazine-1-carbaldehyde under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Piperazine-1-carbaldehyde: Shares the piperazine ring but lacks the azepane moiety.

    Azepane-2-carboxylic acid: Contains the azepane ring but differs in functional groups.

Uniqueness: 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde is unique due to its combination of azepane and piperazine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

4-(azepane-2-carbonyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C12H21N3O2/c16-10-14-6-8-15(9-7-14)12(17)11-4-2-1-3-5-13-11/h10-11,13H,1-9H2

InChI Key

HKUKTRQMVSQBDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C(=O)N2CCN(CC2)C=O

Origin of Product

United States

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